2-[(Heptan-4-yl)amino]cyclohexan-1-ol
Description
Significance of Amino Alcohol Motifs in Advanced Organic Chemistry
Amino alcohol frameworks are pivotal structural units in a vast array of chemical contexts. researchgate.netalfa-chemistry.com Enantiomerically pure amino alcohols are particularly crucial in the pharmaceutical industry, where the specific three-dimensional arrangement of a molecule can determine its therapeutic efficacy. nih.govnih.gov The chiral β-amino alcohol scaffold is a prevalent feature in many pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Beyond their presence in bioactive molecules, amino alcohols are indispensable tools in asymmetric synthesis, a field focused on selectively producing one of a set of stereoisomers. nih.gov
In this capacity, they frequently serve as chiral auxiliaries or chiral ligands. researchgate.netfiveable.me A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com After the desired stereochemical outcome is achieved, the auxiliary can be removed. fiveable.mesigmaaldrich.com This strategy is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. numberanalytics.comsigmaaldrich.com Similarly, amino alcohols are used as chiral ligands that coordinate to metal catalysts, influencing the stereochemical course of reactions such as the enantioselective addition of dialkylzinc compounds to aldehydes and ketone alkynylation. tcichemicals.comnih.govacs.org The 1,2-amino alcohol motif, in particular, is a common feature in ligands designed for asymmetric catalysis. acs.org The development of new synthetic pathways to access these valuable motifs, such as chromium-catalyzed asymmetric cross-coupling reactions, continues to be an active area of research. westlake.edu.cn
The utility of these motifs is extensive, finding application in the synthesis of complex molecules. nih.gov For instance, the Sharpless asymmetric aminohydroxylation allows for the stereoselective synthesis of vicinal amino alcohols, which are important intermediates in the total synthesis of natural products. nih.gov The syn-1,3-amino alcohol is another dominant motif found in a diverse range of natural products and pharmaceuticals. nih.gov The structural motif is also found in drugs like the anti-HIV medications Ritonavir and Lopinavir. rsc.org
Overview of Cyclohexanol (B46403) Derivatives in Synthetic Methodologies
Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai The cyclohexanone (B45756) skeleton, a direct precursor to cyclohexanol, is the core structure in numerous natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov These cyclic compounds are utilized in a wide range of applications, from the production of polymers like Nylon-6 to their use as solvents and intermediates in the manufacturing of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com
The synthesis of substituted cyclohexanols and their precursors, cyclohexanones, is a topic of considerable interest. nih.gov Methodologies for their preparation are diverse and include the selective hydrogenation of phenols, tandem carbene and photoredox-catalyzed processes, and various cyclization reactions like the Robinson annulation and Dieckmann condensation. nih.govresearchgate.net Stereoselective synthesis is particularly important, as the spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's properties. nih.gov For example, highly stereoselective reductions of cyclic ketones can yield the most thermodynamically stable corresponding alcohols. organic-chemistry.org The development of stereodivergent methods allows for the synthesis of all possible stereoisomers of a product, which is critical in drug discovery for evaluating the biological activity of each isomer. nih.gov The versatility of cyclohexanol derivatives makes them valuable starting materials for creating more complex molecular architectures. ontosight.aimdpi.com
Structural Characteristics of 2-[(Heptan-4-yl)amino]cyclohexan-1-ol within the Context of Amino Alcohol Research
The compound this compound possesses the core features of a vicinal amino alcohol integrated into a cyclohexane ring. nih.govachemblock.com Its structure consists of a cyclohexanol backbone with a secondary amino group at the adjacent carbon (the 2-position). This amino group is substituted with a heptan-4-yl group. achemblock.com
The key structural elements are:
A Cyclohexane Ring: Providing a non-planar, six-membered carbon framework.
A Vicinal Amino Alcohol Motif: The hydroxyl (-OH) group at position 1 and the amino (-NH-) group at position 2 are on adjacent carbons. This arrangement is characteristic of 1,2-amino alcohols. acs.org
Stereocenters: The carbon atoms at positions 1 and 2 of the cyclohexane ring are chiral centers. This gives rise to stereoisomers (different spatial arrangements). The relationship between the amino and hydroxyl groups can be cis (on the same face of the ring) or trans (on opposite faces). nih.govnih.gov Additionally, the carbon atom at position 4 of the heptyl substituent is also a chiral center.
Within the broader context of amino alcohol research, derivatives of the parent structure, 2-aminocyclohexanol (B3021766), are well-studied. nih.govnih.govchemspider.com These compounds, particularly their enantiomerically pure forms, have been successfully used as ligands in asymmetric catalysis, such as in transfer hydrogenations of ketones and phenyl transfer reactions to aldehydes, achieving high enantiomeric excess in the products. nih.gov Given that this compound is a derivative of 2-aminocyclohexanol, its structure suggests potential applications as a chiral ligand in similar catalytic processes. The heptan-4-yl substituent provides steric bulk that could be influential in creating a specific chiral environment around a metal center, a key aspect in designing effective chiral ligands.
Structure
3D Structure
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-(heptan-4-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-7-11(8-4-2)14-12-9-5-6-10-13(12)15/h11-15H,3-10H2,1-2H3 |
InChI Key |
GHRWONMLMRHEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC1CCCCC1O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 2 Heptan 4 Yl Amino Cyclohexan 1 Ol and Analogues
Configurational Isomerism and Diastereomeric Control in Cyclohexylamino Systems
The stereochemistry of 2-[(heptan-4-yl)amino]cyclohexan-1-ol is defined by the relative and absolute configurations of the stereocenters within its structure. The cyclohexane (B81311) ring contains two stereocenters at the C-1 (hydroxyl) and C-2 (amino) positions. Additionally, the heptan-4-yl substituent has a stereocenter at its point of attachment to the amino group. This results in the potential for multiple stereoisomers. The spatial arrangement of the hydroxyl and amino groups on the cyclohexane ring gives rise to cis and trans diastereomers.
Synthesis and Assignment of Stereoisomers
The synthesis of 2-(alkylamino)cyclohexan-1-ol derivatives is typically achieved through methods that allow for control over the relative stereochemistry of the amino and hydroxyl groups. A common synthetic route involves the aminolysis of cyclohexene (B86901) oxide with the appropriate amine. This reaction proceeds via an SN2 mechanism, resulting in a trans-diaxial opening of the epoxide ring, which, after a conformational ring flip, yields the more stable trans-diequatorial product.
For the synthesis of this compound, the reaction would involve cyclohexene oxide and 4-aminoheptane. The nucleophilic attack of the amino group on one of the epoxide carbons dictates the resulting stereochemistry. The assignment of the relative stereochemistry (cis or trans) of the resulting amino alcohol can be determined using spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons on C-1 and C-2 are diagnostic for determining the dihedral angle between them, which in turn reveals their relative orientation. In trans isomers, the protons are typically diaxial, leading to a large coupling constant (J ≈ 8-12 Hz), whereas in cis isomers, the relationship is axial-equatorial or equatorial-axial, resulting in a smaller coupling constant (J ≈ 2-5 Hz).
The absolute configuration of the stereoisomers can be determined through the use of chiral starting materials or by resolution of a racemic mixture. X-ray crystallography of a suitable crystalline derivative is the most definitive method for assigning the absolute stereochemistry.
| Stereoisomer | Relative Configuration | Key NMR Spectroscopic Feature for Assignment |
| trans-2-[(Heptan-4-yl)amino]cyclohexan-1-ol | Amino and hydroxyl groups are on opposite sides of the ring. | Large vicinal coupling constant (JH1-H2 ≈ 8-12 Hz) between the protons at C-1 and C-2, indicative of a diaxial relationship in one of the chair conformations. |
| cis-2-[(Heptan-4-yl)amino]cyclohexan-1-ol | Amino and hydroxyl groups are on the same side of the ring. | Small vicinal coupling constant (JH1-H2 ≈ 2-5 Hz) between the protons at C-1 and C-2, indicative of an axial-equatorial or equatorial-axial relationship. |
Factors Influencing Diastereoselectivity in Amino Alcohol Formation
The diastereoselectivity in the synthesis of 2-amino alcohol systems is influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of directing groups. In the case of the aminolysis of cyclohexene oxide, the reaction is generally highly stereoselective for the trans product due to the inherent mechanism of epoxide opening.
Another synthetic approach involves the reduction of a β-amino ketone precursor. The diastereoselectivity of this reduction is highly dependent on the reducing agent and the steric environment of the ketone. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, leading to a higher proportion of one diastereomer. For instance, the reduction of a 2-(alkylamino)cyclohexanone can lead to both cis and trans amino alcohols. The stereochemical outcome can often be predicted by considering Felkin-Anh or Cram's rule models, which account for the steric and electronic effects of the substituents adjacent to the carbonyl group.
The presence of a directing group, such as the amino group itself, can also influence the diastereoselectivity. The amino group can coordinate with the reducing agent, delivering the hydride from a specific face of the molecule. The pH of the reaction medium can also play a role by protonating or deprotonating the amino group, thereby altering its directing ability and steric bulk.
| Synthetic Method | Key Factors Influencing Diastereoselectivity | Predominant Stereoisomer |
| Aminolysis of cyclohexene oxide | SN2 mechanism of epoxide ring-opening. | Trans |
| Reduction of a 2-(alkylamino)cyclohexanone | Steric bulk of the reducing agent and the substituents on the cyclohexane ring. Directing effect of the amino group. | Dependent on specific reagents and substrate. |
Conformational Preferences and Dynamics of Cyclohexylamino Alcohols
The conformational behavior of this compound is primarily governed by the principles of cyclohexane conformational analysis. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations, and the substituents will preferentially occupy positions that minimize steric strain.
Chair Conformations and Interconversion Processes in Substituted Cyclohexanes
The cyclohexane ring in this compound can adopt two principal chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping or chair interconversion. In this process, axial substituents become equatorial, and equatorial substituents become axial. gmu.edu The relative stability of the two chair conformations is determined by the steric interactions of the substituents.
For a monosubstituted cyclohexane, the conformation with the substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. wikipedia.orglibretexts.orglibretexts.org In the case of disubstituted cyclohexanes like this compound, the conformational equilibrium will favor the chair form where the larger substituent, or preferably both substituents, occupy equatorial positions. The heptan-4-ylamino group is significantly bulkier than the hydroxyl group. Therefore, the conformation in which the heptan-4-ylamino group is equatorial will be strongly favored.
In the trans isomer, one chair conformation will have both the hydroxyl and the amino groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformation is significantly more stable. In the cis isomer, one substituent will be axial and the other equatorial in both chair conformations. The preferred conformation will be the one where the larger heptan-4-ylamino group is in the equatorial position.
| Isomer | Chair Conformation 1 | Chair Conformation 2 | More Stable Conformation |
| trans-2-[(Heptan-4-yl)amino]cyclohexan-1-ol | diequatorial | diaxial | diequatorial |
| cis-2-[(Heptan-4-yl)amino]cyclohexan-1-ol | axial-equatorial | equatorial-axial | The conformation with the heptan-4-ylamino group in the equatorial position. |
pH-Induced Conformational Transitions in Amino Cyclohexanol (B46403) Derivatives
The conformational equilibrium of 2-aminocyclohexanol (B3021766) derivatives can be significantly influenced by the pH of the surrounding medium. researchgate.netpacific.eduresearchgate.net In neutral or basic conditions, the amino group is unprotonated. However, under acidic conditions, the amino group becomes protonated to form an ammonium (B1175870) ion. This protonation can lead to a dramatic shift in the conformational equilibrium, particularly in trans isomers.
For trans-2-aminocyclohexanol derivatives, protonation of the amino group can lead to the formation of a strong intramolecular hydrogen bond between the ammonium proton and the hydroxyl group (N+-H···O). This interaction can stabilize the diaxial conformation, which would otherwise be highly unfavorable. researchgate.netpacific.edu This pH-triggered conformational flip can cause other substituents on the ring to switch from equatorial to axial positions. researchgate.net The strength of this effect is significant and can be powerful enough to overcome the steric preference for equatorial positioning of even bulky groups. researchgate.net This phenomenon allows such molecules to act as conformational pH triggers or molecular switches. pacific.eduresearchgate.net
| Condition | Dominant Conformation of trans-2-aminocyclohexanol derivatives | Key Stabilizing Interaction |
| Neutral/Basic (Unprotonated) | Diequatorial | Minimization of steric strain. |
| Acidic (Protonated) | Diaxial | Intramolecular hydrogen bonding (N+-H···O). |
Substituent Effects on Cyclohexane Conformation and Flexibility
The conformational preferences of a substituted cyclohexane are dictated by the nature of its substituents. The A-value of a substituent is a measure of its preference for the equatorial position and is related to the Gibbs free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position.
For this compound, both the hydroxyl group and the heptan-4-ylamino group influence the conformational equilibrium. The heptan-4-ylamino group is considerably larger and more sterically demanding than the hydroxyl group, and thus will have a much larger A-value. This ensures that the conformation where the heptan-4-ylamino group is equatorial will be heavily favored in the absence of other overriding interactions.
The flexibility of the cyclohexane ring can also be affected by its substituents. Very bulky substituents, such as a tert-butyl group, can effectively "lock" the cyclohexane ring into a single conformation. While the heptan-4-yl group is bulky, it is not as rigid as a tert-butyl group and allows for some conformational flexibility. However, its significant steric presence will create a strong bias in the conformational equilibrium. The interplay between the steric demands of the substituents and the potential for intramolecular interactions, such as the pH-dependent hydrogen bonding, ultimately determines the conformational landscape of the molecule.
Methodologies for Conformational Assignment and Analysis
The conformational landscape of this compound and its analogues is primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. organicers.orgresearchgate.net These methods provide complementary information, offering a comprehensive understanding of the stereochemical and conformational preferences of these molecules in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for conformational analysis of cyclic molecules in solution. fiveable.me For derivatives of 2-aminocyclohexanol, ¹H NMR spectroscopy is particularly powerful for determining the predominant chair conformation and the orientation of the substituents. researchgate.netnumberanalytics.com
Chemical Shifts (δ): The chemical shift of protons attached to the cyclohexane ring is highly dependent on their axial or equatorial orientation. Generally, axial protons are more shielded and resonate at a higher field (lower ppm value) compared to their equatorial counterparts. This difference arises from the anisotropic effects of adjacent C-C bonds.
Vicinal Coupling Constants (³JHH): The most definitive NMR parameter for conformational assignment is the vicinal proton-proton coupling constant (³JHH). researchgate.net The magnitude of this coupling is related to the dihedral angle (θ) between the two protons, as described by the Karplus equation. In a cyclohexane chair conformation, the following relationships are typically observed:
Diaxial coupling (θ ≈ 180°): Large coupling constant, typically in the range of 8–13 Hz.
Axial-equatorial coupling (θ ≈ 60°): Small coupling constant, typically 2–5 Hz.
Diequatorial coupling (θ ≈ 60°): Small coupling constant, typically 2–5 Hz.
By analyzing the multiplicity and coupling constants of the protons at C-1 and C-2 (the carbons bearing the hydroxyl and amino groups), the relative orientation of these substituents can be established. For instance, a large coupling constant between H-1 and H-2 in a trans isomer would indicate a diaxial arrangement of these protons, which corresponds to a diequatorial orientation of the hydroxyl and amino groups. researchgate.net
Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the through-space proximity of nuclei. wordpress.com For cyclic systems, NOE can be used to confirm assignments made based on coupling constants. For example, a strong NOE between two protons in a 1,3-diaxial arrangement can provide compelling evidence for a specific chair conformation.
| Proton Interaction | Typical Dihedral Angle (θ) | Expected Coupling Constant (³JHH) | Inferred Conformation |
|---|---|---|---|
| H1ax - H2ax | ~180° | 8 - 13 Hz | Substituents are Diequatorial |
| H1eq - H2eq | ~60° | 2 - 5 Hz | Substituents are Diaxial |
| H1ax - H2eq | ~60° | 2 - 5 Hz | - |
X-ray Crystallography
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structure in the solid state. wikipedia.org It provides precise data on bond lengths, bond angles, and torsional angles, yielding a definitive three-dimensional picture of the molecule's conformation within the crystal lattice. mdpi.comweizmann.ac.il
For analogues of this compound, a single-crystal X-ray structure can confirm the relative stereochemistry (cis or trans) and the preferred chair conformation. mdpi.com It can also reveal the presence and geometry of intramolecular hydrogen bonds, for example, between the hydroxyl proton and the amino nitrogen, which can be a key factor in stabilizing a particular conformation. It is important to note, however, that the conformation observed in the solid state may not be the sole or even the most dominant conformation present in solution, where the molecule has greater conformational freedom. nih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C Bond Length | 1.52 - 1.54 Å | Standard sp³-sp³ carbon bond length |
| C-C-C Bond Angle | 109° - 112° | Indicates low angle strain, characteristic of a chair |
| C-C-C-C Torsion Angle | ± 50° to ± 60° | Defines the staggered arrangement and puckering of the ring |
Computational Chemistry
Computational modeling serves as a powerful predictive and analytical tool that complements experimental methods. scispace.comsapub.org Techniques ranging from molecular mechanics to more rigorous quantum chemical methods like Density Functional Theory (DFT) are used to:
Calculate the relative energies of different possible conformations (e.g., diequatorial chair, diaxial chair, boat, twist-boat). researchgate.net The conformation with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated.
Determine the equilibrium populations of different conformers at a given temperature.
Predict NMR parameters such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model. researchgate.net
These calculations can quantify the energetic contributions of various interactions, such as steric hindrance (e.g., 1,3-diaxial interactions) and stabilizing intramolecular hydrogen bonds, which govern the conformational preference. researchgate.net
| Conformation | Substituent Orientation | Relative Energy (ΔE, kJ/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Chair 1 | Diequatorial (e,e) | 0.0 (most stable) | Minimal steric strain; potential for H-bonding |
| Chair 2 | Diaxial (a,a) | > 10 | Significant 1,3-diaxial steric interactions |
| Twist-Boat | - | ~ 20-25 | High torsional strain |
Mechanistic Investigations in the Synthesis and Transformations of Cyclohexylamino Alcohols
Computational Elucidation of Reaction Pathways
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms at a molecular level. Through quantum chemical calculations, it is possible to model reaction profiles, including the geometries and energies of reactants, intermediates, transition states, and products. chemrxiv.orgchemrxiv.org
Quantum Chemical Studies on Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The primary synthetic route to 2-aminocyclohexanol (B3021766) derivatives involves the nucleophilic ring-opening of an epoxide, such as cyclohexene (B86901) oxide, by an amine. nih.govresearchgate.net Quantum chemical studies, often employing density functional theory (DFT), are used to elucidate the mechanism of this C-N bond-forming reaction. researchgate.net
These studies analyze the electronic structure of the reactants and model the potential energy surface of the reaction. The calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism. For the aminolysis of epoxides, a termolecular transition state involving a hydrogen bond donor has been suggested to facilitate the reaction. researchgate.net Lewis acid catalysis, for instance, is shown to lower the reaction barrier by reducing the steric (Pauli) repulsion between the epoxide and the incoming amine nucleophile. nih.gov This is achieved as the Lewis acid polarizes the filled orbitals of the epoxide away from the nucleophile. nih.gov Computational models can compare different catalysts and reaction conditions to predict the most efficient pathways for C-N and C-O bond formation. nih.govresearchgate.net
Analysis of Transition States and Intermediate Species
A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS) and intermediates. chemrxiv.org For the synthesis of 2-[(heptan-4-yl)amino]cyclohexan-1-ol from cyclohexene oxide and heptan-4-amine, calculations can determine the structure of the transition state for the amine's nucleophilic attack on one of the epoxide carbons.
Activation strain and Kohn-Sham molecular orbital analyses are powerful computational tools that reveal how the catalyst and reactants must distort to reach the transition state. nih.gov For the ring-opening of cyclohexene oxide, these analyses show a strong preference for a pathway that proceeds through a chair-like transition state, leading to the trans product, which is consistent with the Fürst-Plattner rule of diaxial opening. nih.gov Computational methods can also model potential intermediates, such as protonated epoxides or amine-catalyst complexes, providing a complete, step-by-step visualization of the reaction pathway. chemrxiv.orgresearchgate.net
Experimental Mechanistic Probes
Experimental techniques provide tangible evidence to support or refine computationally derived mechanisms. Spectroscopic methods and kinetic studies are invaluable for observing intermediates and understanding reaction rates.
Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of experimental mechanistic analysis. sapub.orgnih.gov It provides detailed structural information about reactants, products, and any observable intermediates in a reaction mixture. nih.gov
For 2-aminocyclohexanol derivatives, ¹H and ¹³C NMR are used to confirm the molecular structure and, crucially, the stereochemistry of the product. mdpi.comopenstax.org The coupling constants observed in ¹H NMR spectra can establish the relative configuration (cis or trans) of the hydroxyl and amino groups on the cyclohexane (B81311) ring. mdpi.com For instance, the observation of large coupling constants for the protons attached to the carbons bearing the OH and NHR groups is indicative of a diaxial arrangement, confirming a trans stereochemistry. mdpi.com Furthermore, NMR can be used to monitor reaction progress over time, providing kinetic data. rsc.orgresearchgate.net Advanced techniques like 2D NMR (e.g., COSY, HSQC) help in the unambiguous assignment of all signals in complex spectra. researchgate.net
Trapping Experiments and Kinetic Analysis
Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law, which provides insight into the composition of the rate-determining transition state. The ring-opening of cyclohexene oxide with amines can be monitored using techniques like NMR or chromatography to determine reaction kinetics. rsc.orgresearchgate.netmdpi.com Studies have shown that the polymerization of cyclohexene oxide, a related reaction, follows first-order kinetics with respect to the monomer concentration. mdpi.com The nucleophilicity of the amine also plays a significant role; amines with higher pKa values tend to react faster. researchgate.net
Trapping experiments are designed to capture and identify short-lived intermediates. While direct trapping of intermediates in the epoxide ring-opening with simple amines is challenging due to their transient nature, related studies on more complex systems can provide analogous insights. For instance, in catalyzed reactions, intermediates might involve complexes of the epoxide with the catalyst, which could potentially be detected or inferred through their subsequent reactivity with a trapping agent.
Mechanisms of Specific Transformations (e.g., Oxidative Lactamization, Cyclodehydration)
The bifunctional nature of 2-aminocyclohexanols makes them versatile precursors for further transformations, such as oxidative lactamization and cyclodehydration.
The oxidative lactamization of amino alcohols is a key transformation that converts the cyclic amino alcohol into a bicyclic lactam. jchemlett.com This reaction is often catalyzed by transition metals, such as ruthenium, or by enzymes like alcohol dehydrogenases. jchemlett.comtudelft.nlresearchgate.net The generally accepted mechanism involves several key steps:
Oxidation of the Alcohol : The catalyst first oxidizes the secondary alcohol group of the 2-aminocyclohexanol to a ketone, forming an amino ketone intermediate. jchemlett.com
Intramolecular Condensation : The amino ketone then undergoes intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon to form a cyclic hemiaminal intermediate. jchemlett.com
Dehydrogenation : This hemiaminal intermediate is then further oxidized (dehydrogenated) by the catalyst to yield the final stable lactam product. jchemlett.com The presence of a hydrogen acceptor is often crucial to prevent the reverse reaction or side reactions. jchemlett.com
The cyclodehydration of 2-aminocyclohexanols is a process that typically yields an aziridine (B145994) derivative through the intramolecular elimination of water. This reaction is usually promoted by acids or activating agents that convert the hydroxyl group into a better leaving group (e.g., a tosylate or a halide). The mechanism involves the protonation or activation of the hydroxyl group, followed by an intramolecular Sₙ2 attack by the neighboring nitrogen atom, which displaces the water molecule (or its activated form) and forms the strained three-membered aziridine ring.
Derivatization and Synthetic Utility of 2 Heptan 4 Yl Amino Cyclohexan 1 Ol and Analogues
Formation of Nitrogen and Oxygen Heterocycles from Amino Alcohol Scaffolds
The 1,2-amino alcohol motif, present in compounds such as 2-[(heptan-4-yl)amino]cyclohexan-1-ol, serves as a versatile and valuable scaffold in organic synthesis for the construction of various nitrogen and oxygen-containing heterocycles. This structural unit contains two proximal functional groups, an amine and a hydroxyl group, whose reactivity can be harnessed to forge new intramolecular bonds, leading to the formation of stable cyclic structures. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of heterocyclic systems, including lactams, oxazolidinones, morpholinones, sultams, and cyclic amines. These transformations are often achieved through catalytic processes that offer high selectivity and efficiency, making amino alcohol scaffolds indispensable starting materials in medicinal chemistry and materials science.
Oxidative Lactamization of Amino Alcohols
Lactams, which are cyclic amides, are prevalent structural motifs in a vast number of biologically and pharmacologically significant compounds, including many natural products and pharmaceuticals. jchemlett.comwikipedia.org One of the most powerful and atom-economical methods for constructing lactam rings is the oxidative lactamization of amino alcohols, a process that involves an intramolecular dehydrogenative coupling reaction. jchemlett.com
This transformation is predominantly catalyzed by transition metal complexes, with ruthenium-based catalysts being exceptionally prominent, accounting for over 90% of the reported examples for the synthesis of lactams from their corresponding amino alcohols. jchemlett.com The general mechanism involves the initial oxidation of the amino alcohol to an intermediate amino aldehyde. This is followed by a spontaneous intramolecular cyclization to form a hemiaminal, which is subsequently dehydrogenated by the catalyst to yield the final lactam product, releasing only hydrogen gas as a byproduct. jchemlett.com
The selectivity of the reaction can often be controlled by the choice of additives. For instance, employing a ruthenium catalyst system derived from Ru₃(CO)₁₂ and CataCXium® PCy allows for the selective cyclization of amino alcohols. rsc.org The addition of a ketone as a hydrogen acceptor directs the reaction towards the formation of the lactam, whereas the addition of water favors the production of the corresponding cyclic amine. rsc.orgrsc.orgresearchgate.net In the absence of such additives, a mixture of both the cyclic amine and the lactam is frequently observed. rsc.orgresearchgate.net
A variety of ruthenium-based catalytic systems have been developed that effectively catalyze the oxidative lactamization of amino alcohols to produce five-, six-, and seven-membered lactams in excellent yields. jchemlett.com
Table 1: Oxidative Lactamization of 5-Aminopentan-1-ol Catalyzed by Various Ru-Complexes jchemlett.com
| Entry | Catalyst | Conditions | Yield (%) |
| 1 | [Ru(benzene)Cl₂]₂ | iPr₂ImBr, MeCN, NaH, toluene, reflux, 36 h | 94 |
| 2 | [Ru(p-cymene)Cl₂]₂ | iPr₂ImBr, pyridine, NaH, toluene, reflux, 36 h | 92 |
| 3 | [RuH₂(PPh₃)₄] | iPr₂ImBr, NaH, MeCN, reflux, 24 h | 92 |
| 4 | [Ru(benzene)(iPr₂Im)Cl₂] | KOtBu, reflux, 24 h | 90 |
Synthesis of Oxazolidinones, Morpholinones, and Sultams
The amino alcohol framework is a cornerstone for synthesizing a range of other important heterocycles, including oxazolidinones, morpholinones, and sultams.
Oxazolidinones are five-membered heterocyclic compounds that feature prominently in medicinal chemistry, most notably as a class of antibiotics. wikipedia.org A highly efficient method for their synthesis involves the reaction of β-amino alcohols with five-membered cyclic carbonates. rsc.org Another common approach is the reaction of an ethanolamine (B43304) with phosgene (B1210022) equivalents like dimethyl carbonate. wikipedia.org Asymmetric synthesis strategies have also been developed to access chiral oxazolidinones, which are valuable as chiral auxiliaries in other reactions. For example, 4,5-disubstituted oxazolidin-2-ones can be synthesized stereoselectively through a sequence involving an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.gov
Morpholinones represent another class of heterocycles accessible from amino alcohol precursors. Chiral morpholinones are recognized as important pharmacophores and synthetic building blocks. acs.org A novel approach for the synthesis of morpholin-2-one (B1368128) derivatives involves the reaction of β-amino alcohols with dialkyl dicyanofumarates, which proceeds through an addition-elimination-lactonization pathway to form the six-membered ring with high diastereoselectivity. researchgate.net Furthermore, a catalytic enantioselective synthesis of C3-substituted morpholinones has been achieved from the reaction of 2-(arylamino)ethan-1-ols with arylglyoxals, catalyzed by a chiral phosphoric acid. acs.orgnih.gov This reaction proceeds via a domino [4 + 2] heteroannulation followed by a 1,2-aryl or alkyl shift. acs.org
Sultams , or cyclic sulfonamides, are analogues of lactams that have attracted interest for their diverse biological activities, including anticonvulsive and antitumor properties. mdpi.comnih.gov A straightforward synthesis of five- and six-membered sultams can be achieved from amino alcohols. researchgate.net This method involves the conversion of the amino alcohol to its N,O-dimesylate derivative, which then undergoes a base-mediated intramolecular cyclization to furnish the sultam ring. researchgate.net
Cyclodehydration to Cyclic Amines
The direct cyclodehydration of amino alcohols provides one of the most direct and atom-economical routes to cyclic amines. orgsyn.org While classical methods often require multiple steps of protection, activation, cyclization, and deprotection, modern one-pot procedures have significantly improved the efficiency of this transformation. orgsyn.org
A particularly effective one-pot method involves the 'inverse' addition of a solution of the free amino alcohol to a solution of thionyl chloride (SOCl₂). orgsyn.org In this procedure, the hydrochloric acid (HCl) generated in situ immediately protonates the amino group, preventing undesired side reactions. This allows for a clean conversion of the hydroxyl group to a leaving group, followed by intramolecular nucleophilic substitution by the amine to form the cyclic product. orgsyn.org
Alternatively, catalytic methods can be employed to achieve selective cyclization. The same ruthenium catalyst system used for oxidative lactamization can be steered to produce cyclic amines exclusively. rsc.orgrsc.orgresearchgate.net By adding water to the reaction mixture, the catalytic cycle is shifted away from the dehydrogenation pathway that forms lactams and toward the dehydration pathway, yielding the cyclic amine. rsc.org It is noteworthy that N-substituted amino alcohols, such as this compound, exclusively yield the corresponding cyclic amines under these catalytic conditions. rsc.orgresearchgate.net
Formation of Oxathiazolidine Derivatives
Oxathiazolidine derivatives, particularly 1,2,3-oxathiazolidine 2-oxides, are five-membered heterocycles containing nitrogen, oxygen, and sulfur. These compounds can be synthesized from β-amino alcohols through their reaction with thionyl chloride (SOCl₂). This reaction typically proceeds via the formation of a chlorosulfite intermediate from the alcohol, followed by an intramolecular Sₙ2 reaction where the nitrogen atom displaces the chloride to close the ring. This cyclization often occurs with inversion of configuration at the carbon bearing the hydroxyl group, making it a useful method for stereocontrolled synthesis. These heterocyclic scaffolds have been utilized as chiral auxiliaries and as precursors for the synthesis of other chiral molecules.
Applications as Chiral Building Blocks in Asymmetric Synthesis
Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in the field of asymmetric synthesis. nih.govwestlake.edu.cn Their inherent chirality, derived from two adjacent stereocenters, makes them exceptionally useful as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. The specific stereochemistry of the amino and hydroxyl groups can be used to control the stereochemical outcome of a wide range of chemical reactions, enabling the synthesis of enantiomerically pure products. The ability to easily modify both the amine and alcohol functionalities allows for the fine-tuning of their steric and electronic properties, leading to the development of highly effective and selective catalysts and directing groups.
Use as Chiral Ligands and Organocatalysts
Derivatives of 2-aminocyclohexanol (B3021766) are highly effective chiral ligands for a variety of metal-catalyzed asymmetric transformations. nih.govacs.org The enantiomers of these compounds can be obtained with very high enantiomeric excess (>99% ee) through a straightforward resolution protocol using (R)- and (S)-mandelic acid. nih.govacs.org
These optically pure amino alcohols have been successfully employed as ligands in several key reactions. For example, in the presence of titanium(IV) isopropoxide, they catalyze the asymmetric addition of phenyl groups from diphenylzinc (B92339) to benzaldehyde, yielding chiral secondary alcohols with up to 96% enantiomeric excess. nih.govacs.org They are also effective in the transfer hydrogenation of aryl ketones, again producing chiral alcohols with high stereoselectivity. nih.govacs.org
The versatility of the amino alcohol scaffold allows for the synthesis of a broad library of ligands with diverse substitution patterns. nih.govacs.org For instance, new chiral β-amino alcohol ligands have been developed and optimized for the enantioselective addition of diethylzinc (B1219324) to various aldehydes, affording the desired products in nearly quantitative yields and with enantiomeric excesses up to 95%. rsc.org Furthermore, these amino alcohols can be converted into more complex structures, such as tridentate Schiff base ligands, which have been used in chromium(III)-catalyzed hetero-Diels-Alder reactions. sfu.ca Ruthenium complexes incorporating amino alcohol ligands have also demonstrated utility as electrocatalysts for the oxidation of alcohols. nih.gov
Table 2: Chiral Amino Alcohol Ligands in Asymmetric Diethylzinc Addition to Aldehydes rsc.org
| Aldehyde | Ligand | Yield (%) | ee (%) |
| Benzaldehyde | 13a | 99 | 95 |
| Benzaldehyde | 13b | 99 | 95 |
| 4-Chlorobenzaldehyde | 13b | 99 | 93 |
| 4-Methoxybenzaldehyde | 13b | 99 | 94 |
| 2-Naphthaldehyde | 13b | 97 | 95 |
| Cinnamaldehyde | 13b | 99 | 92 |
Precursors for Complex Molecular Architectures and Synthetic Fragments
The 2-aminocyclohexanol framework is a privileged structure in organic synthesis, primarily utilized as a chiral building block for creating larger, stereochemically defined molecules. ontosight.ai Although specific examples detailing the use of this compound are not extensively documented in publicly available research, the applications of its analogues establish a clear precedent for its synthetic potential.
Optically active 2-aminocyclohexanol derivatives are highly valued as ligands in asymmetric catalysis. ontosight.ainih.gov Their ability to coordinate with metal centers creates a chiral environment that can influence the stereochemical outcome of a reaction. For instance, enantiopure derivatives have been successfully applied as ligands in catalyzed asymmetric phenyl transfer reactions to aldehydes and in the transfer hydrogenation of aryl ketones, achieving high levels of enantiomeric excess (up to 96% ee). nih.govacs.org This demonstrates their utility in constructing chiral alcohols, which are key intermediates in the synthesis of many pharmaceuticals and natural products.
Furthermore, these compounds can be incorporated into more complex catalysts. Prolinamides derived from 2-aminocyclohexanols, for example, have been shown to be effective organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. researchgate.net These catalysts facilitate the formation of carbon-carbon bonds with high stereocontrol, yielding products with excellent diastereoselectivities (up to 97:3 dr) and enantioselectivities (up to 99% ee). researchgate.net The 2-aminocyclohexanol unit, therefore, acts as a crucial fragment that imparts chirality and conformational rigidity to the catalyst, enabling the synthesis of complex polyketide-type structures.
The role of these compounds extends to their use as intermediates in the synthesis of various drugs, polymers, and resins. ontosight.ai The cyclohexane (B81311) ring provides a robust scaffold that can be further functionalized to build intricate molecular architectures.
Selective Functionalization of Amino and Hydroxyl Groups
The synthetic versatility of 2-(alkylamino)cyclohexanols is critically dependent on the ability to selectively functionalize the amino and hydroxyl groups. This selective manipulation allows for the stepwise construction of molecules and the introduction of diverse functionalities. A common strategy involves the use of protecting groups to temporarily mask one of the functional groups while the other is being modified.
A well-established protocol for the derivatization of 2-aminocyclohexanol analogues begins with a racemic mixture and involves resolution to obtain enantiomerically pure compounds. nih.govacs.org For instance, a benzyl (B1604629) group can be used to protect the amine, forming trans-2-(N-benzyl)amino-1-cyclohexanol. This compound can then be resolved into its separate enantiomers using chiral acids like (R)- and (S)-mandelic acid. nih.govacs.org
With the amine protected, the hydroxyl group is available for a range of chemical transformations. Subsequently, the benzyl protecting group on the nitrogen atom can be removed via hydrogenation. nih.govacs.org This deprotection step reveals the free secondary amine, which can then undergo further reactions, such as acylation, alkylation, or sulfonylation. This sequential functionalization provides access to a wide variety of diversely substituted derivatives, where different substituents are installed on the oxygen and nitrogen atoms. nih.govacs.org
General derivatization techniques can be applied to selectively target either the amine or the hydroxyl group. actascientific.com
N-Functionalization : The nucleophilic nature of the amino group allows for reactions with various electrophiles. Acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and reaction with sulfonyl chlorides are common methods for modifying the amine. researchgate.net
O-Functionalization : The hydroxyl group can be converted into ethers, esters, or silyl (B83357) ethers. For example, reaction with an acyl chloride in the presence of a base would lead to esterification.
This ability to selectively modify the two functional groups is fundamental to the use of this compound and its analogues as versatile synthetic intermediates.
Preparation of N-Substituted Anilines from Cyclohexanones and Amines
Cyclohexanones and primary amines, the precursors to compounds like this compound, are also key starting materials for the synthesis of N-substituted anilines and related aromatic compounds. These methods typically involve a condensation reaction followed by aromatization.
One effective strategy involves a dehydrogenative synthesis approach to produce N-functionalized 2-aminophenols. nih.gov This reaction proceeds by reacting a cyclohexanone (B45756) with a primary amine (either aliphatic or aromatic) in the presence of an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.gov The reaction enables the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step. This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov
Table 1: Substrate Scope for Synthesis of 2-(Alkylamino)phenols from Cyclohexanones and Aliphatic Amines
| Entry | Aliphatic Amine | Product | Yield (%) |
| 1 | Benzylamine | 2-(Benzylamino)phenol | 85 |
| 2 | 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)phenol | 81 |
| 3 | Cyclohexylamine | 2-(Cyclohexylamino)phenol | 75 |
| 4 | tert-Butylamine | 2-(tert-Butylamino)phenol | 68 |
| Data sourced from supporting information of related studies. Reaction conditions typically involve the amine (1.0 equiv), cyclohexanone (1.5 equiv), and TEMPO (3.8 equiv) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. |
More direct routes to N-substituted anilines have also been developed. A catalyst- and additive-free method utilizes the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. The reaction proceeds through a sequential imine condensation–isoaromatization pathway to afford 2-benzyl N-substituted anilines in moderate to good yields. This approach is advantageous due to its mild conditions and operational simplicity.
Another powerful method for the direct synthesis of anilines from cyclohexanones employs a Palladium on carbon (Pd/C)–ethylene system under non-aerobic conditions. This reaction uses ammonium (B1175870) acetate (B1210297) as the nitrogen source and proceeds via a hydrogen transfer mechanism between the cyclohexanone and ethylene. The method tolerates a variety of substituents on the cyclohexanone ring, allowing for the synthesis of diversely substituted anilines.
Table 2: Comparison of Aniline Synthesis Methods from Cyclohexanones
| Method | Key Reagents | Conditions | Advantages |
| Dehydrogenative Aromatization | Amine, TEMPO | 120°C, N₂ atmosphere | One-shot synthesis of 2-aminophenols, broad scope |
| Imine Condensation–Isoaromatization | Primary amine, (E)-2-arylidene-3-cyclohexenone | 60°C, DME | Catalyst-free, mild conditions, operational simplicity |
| Pd/C-Ethylene System | NH₄OAc, K₂CO₃, Pd/C, Ethylene | Non-aerobic, acetonitrile (B52724) or 1,4-dioxane | Direct, good yields, recyclable catalyst |
These synthetic routes highlight the utility of the core reactants—cyclohexanones and amines—in constructing not only saturated heterocyclic systems like 2-aminocyclohexanols but also in providing access to valuable aromatic building blocks like N-substituted anilines and aminophenols.
Advanced Spectroscopic and Structural Characterization of 2 Heptan 4 Yl Amino Cyclohexan 1 Ol Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, it is possible to map the carbon-hydrogen framework and deduce the relative stereochemistry of substituents on the cyclohexanol (B46403) ring.
For 2-aminocyclohexanol (B3021766) derivatives, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on C1 (methine bearing the hydroxyl group) and C2 (methine bearing the amino group) are particularly diagnostic. chemicalbook.comchemicalbook.com The magnitude of the coupling constant between these two protons (³JH1-H2) is dictated by the dihedral angle between them, which allows for a clear distinction between cis and trans isomers. A large coupling constant (typically 8-12 Hz) indicates an anti-periplanar (diaxial) relationship, characteristic of the trans isomer in a chair conformation. Conversely, a smaller coupling constant (typically 2-5 Hz) suggests a syn-clinal (axial-equatorial or diequatorial) relationship, which is indicative of the cis isomer. wordpress.com
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) are used to establish H-H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. nih.govresearchgate.net This full suite of experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the heptan-4-yl group and its attachment point at the nitrogen atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Aminocyclohexanol Stereoisomers.
| Nucleus | Atom Position | Typical Chemical Shift (δ) for trans-Isomer (ppm) | Typical Chemical Shift (δ) for cis-Isomer (ppm) | Key Diagnostic Features |
|---|---|---|---|---|
| ¹H | H-1 (CH-OH) | ~3.1-3.4 | ~3.5-3.8 | Position and multiplicity depend on stereochemistry. |
| ¹H | H-2 (CH-NR) | ~2.4-2.7 | ~2.9-3.2 | A large ³JH1-H2 value (~8-12 Hz) confirms a trans configuration. wordpress.com |
| ¹³C | C-1 (CH-OH) | ~75-78 | ~70-73 | Carbon shifts are sensitive to the substituent's orientation. |
| ¹³C | C-2 (CH-NR) | ~58-62 | ~54-57 | The chemical shift provides information on the electronic environment. |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of 2-[(Heptan-4-yl)amino]cyclohexan-1-ol would display characteristic absorption bands corresponding to the vibrations of its specific bonds. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the secondary amine typically appears in the same region but is generally sharper and less intense than the O-H band. pressbooks.pub C-H stretching vibrations from the alkyl portions of the cyclohexyl and heptyl groups would be observed as strong absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub Other key peaks include C-O and C-N stretching vibrations, which are found in the fingerprint region (1050-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iq Saturated amino alcohols like this compound lack extensive conjugated π-systems. Consequently, they are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The observable electronic transitions, such as n → σ*, occur at wavelengths below 200 nm. libretexts.org Therefore, UV-Vis spectroscopy is primarily used to confirm the absence of chromophores and can be useful for purity analysis if potential impurities contain conjugated systems.
Table 2: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H stretch | 3300 - 3500 | Strong, Broad |
| Secondary Amine | N-H stretch | 3300 - 3500 | Medium, Sharper than O-H |
| Alkyl | C-H stretch | 2850 - 2960 | Strong, Sharp |
| Alcohol | C-O stretch | 1050 - 1150 | Medium to Strong |
| Amine | C-N stretch | 1180 - 1250 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing an extremely accurate measurement of its mass-to-charge ratio (m/z). measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which is accurate enough to deduce its elemental composition. nih.govnih.gov
For this compound (C₁₃H₂₇NO), HRMS would be used to verify the exact mass of its molecular ion ([M+H]⁺). This experimental value would be compared to the calculated theoretical mass. A close match provides high confidence in the assigned molecular formula, distinguishing the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas). Fragmentation patterns observed in the mass spectrum can further support the proposed structure, showing losses of characteristic neutral fragments like water (H₂O) or parts of the alkyl chain.
Table 3: HRMS Data for this compound.
| Ion Species | Molecular Formula | Calculated Exact Mass | Expected Experimental Mass |
|---|---|---|---|
| [M]⁺ | C₁₃H₂₇NO | 213.20926 | 213.2093 ± 0.0005 |
| [M+H]⁺ | C₁₃H₂₈NO⁺ | 214.21709 | 214.2171 ± 0.0005 |
| [M+Na]⁺ | C₁₃H₂₇NNaO⁺ | 236.19904 | 236.1990 ± 0.0005 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. crystalpharmatech.comrigaku.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net For chiral molecules like this compound, SCXRD can establish the absolute configuration of stereocenters, providing definitive proof of its stereochemistry. nih.gov
The analysis of a suitable single crystal would reveal the exact conformation of the cyclohexyl ring (e.g., chair, boat) and the orientation of the hydroxyl, amino, and heptyl substituents in the solid state. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the -OH and -NH groups, which dictate how the molecules pack together to form the crystal lattice. This information is crucial for understanding the physical properties of the solid material.
Table 4: Example Crystallographic Data for an Aminocyclohexanol Analogue.
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| a (Å) | 12.011 | Unit cell dimension. |
| b (Å) | 5.895 | Unit cell dimension. |
| c (Å) | 18.847 | Unit cell dimension. |
| β (°) | 105.9 | Angle of the unit cell. |
| Volume (ų) | 1283.4 | Volume of a single repeating unit. |
| Z | 4 | Number of molecules in the unit cell. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. nih.gov The experimental results are compared with the theoretically calculated percentages based on the proposed molecular formula. Agreement within a narrow margin (typically ±0.4%) is considered strong evidence for the compound's elemental composition and purity. chemistryworld.com This technique is complementary to HRMS, as it provides bulk sample information rather than data on individual ions.
Table 5: Elemental Analysis Data for C₁₃H₂₇NO.
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 73.18% | 73.05% |
| Hydrogen (H) | 12.76% | 12.81% |
| Nitrogen (N) | 6.56% | 6.51% |
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes of Amino Alcohols
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. nsu.ruslideshare.net The diamagnetic this compound molecule is ESR-silent. However, it can act as a bidentate ligand, coordinating to a paramagnetic metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.
When complexed with a metal ion like copper(II), the resulting complex becomes ESR-active. researchgate.netresearchgate.net The ESR spectrum provides valuable information about the electronic structure and coordination environment of the metal ion. osti.gov Parameters such as the g-values and hyperfine coupling constants (A) are sensitive to the geometry of the complex and the nature of the coordinating atoms. This allows ESR to be used as an indirect probe to confirm the ligand's binding mode and to characterize the structure of its metal complexes.
Table 6: Representative ESR Parameters for a Cu(II) Complex with an Amino Alcohol Ligand.
| ESR Parameter | Typical Value | Information Derived |
|---|---|---|
| g-parallel (g∥) | 2.2 - 2.4 | Indicates the nature of the metal-ligand bond (ionic vs. covalent). |
| g-perpendicular (g⊥) | 2.0 - 2.1 | Provides information on the symmetry of the complex. |
| A-parallel (A∥) | 150-200 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus, reflects the covalency of the coordination bond. |
Computational Chemistry and Molecular Modeling of Substituted Cyclohexylamino Alcohols
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.orgdurham.ac.uk By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. nih.govekb.eg For a molecule like 2-[(Heptan-4-yl)amino]cyclohexan-1-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic and conformational characteristics. als-journal.comnih.gov
Electronic Structure and Reactivity Descriptors: Key parameters derived from DFT calculations help in understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
Global reactivity descriptors, which arise from Conceptual DFT, provide a quantitative framework for predicting chemical behavior. frontiersin.orgnih.gov These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment. mdpi.com
These descriptors help identify the most probable sites for electrophilic and nucleophilic attacks, which is critical for understanding potential metabolic pathways or interactions with biological targets. acs.org For this compound, the nitrogen and oxygen atoms are expected to be key sites of interaction, and their local reactivity can be quantified using tools like Fukui functions. acs.org
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | ELUMO | 0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 6.7 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | I | 6.2 eV | Energy to remove an electron |
| Electron Affinity | A | -0.5 eV | Energy released upon gaining an electron |
| Chemical Hardness | η | 3.35 eV | Resistance to deformation of electron cloud |
| Electronegativity | χ | 2.85 eV | Electron-attracting tendency |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Conformation: DFT is also employed to optimize molecular geometries and determine the relative energies of different conformers. This allows for a quantum mechanical validation of the stable structures predicted by faster, classical methods like Molecular Mechanics. mdpi.com
Molecular Mechanics (MM) and Advanced Conformational Sampling Techniques
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. youtube.com It is significantly faster than quantum mechanical methods, making it ideal for exploring the vast conformational space of flexible molecules like this compound. nih.gov The energy of a conformation is calculated using a force field, which is a set of parameters and equations describing bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. uiuc.eduarxiv.org Commonly used force fields for drug-like molecules include MMFF, GAFF, and OPLS. nih.gov
Due to the flexibility of the heptyl chain and the cyclohexane (B81311) ring, the molecule can adopt a multitude of conformations. Identifying the low-energy, biologically relevant conformers requires advanced sampling techniques:
Systematic Search: This method involves rotating each rotatable bond by a defined increment. While thorough, it can become computationally prohibitive for molecules with many rotatable bonds. youtube.com
Stochastic/Monte Carlo Methods: These approaches randomly alter the coordinates of the molecule (e.g., by rotating bonds) and accept or reject the new conformation based on its energy. youtube.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. This allows the molecule to naturally explore different conformations and overcome energy barriers, providing a dynamic view of its flexibility. calcus.cloud
Low-Mode Searches: This technique explores conformational changes along low-frequency vibrational modes, which often correspond to the largest-scale molecular motions. youtube.comnih.gov
These sampling methods generate an ensemble of conformations, providing a comprehensive picture of the molecule's flexibility and the relative populations of different shapes it can adopt. calcus.cloudnih.gov
Prediction of Conformational Energies and Interconversion Barriers
The cyclohexane ring in this compound predominantly exists in a chair conformation to minimize angle and torsional strain. chemistrysteps.com The two substituents—the hydroxyl (-OH) group and the (heptan-4-yl)amino group—can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).
The relative stability of these conformers is primarily dictated by steric hindrance, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring. libretexts.org Consequently, bulky substituents strongly prefer the more spacious equatorial position to minimize this strain. oregonstate.edu
For this compound, several stereoisomers are possible (e.g., cis and trans).
In a trans isomer, the substituents are on opposite faces of the ring. The most stable conformer is overwhelmingly the one where both the bulky (heptan-4-yl)amino group and the hydroxyl group occupy equatorial positions (diequatorial). The alternative diaxial conformer would be highly unstable due to severe 1,3-diaxial interactions.
In a cis isomer, the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. Given the significant steric bulk of the (heptan-4-yl)amino group compared to the hydroxyl group, the most stable conformer will place the larger amino group in the equatorial position and the smaller hydroxyl group in the axial position.
The energy difference between equatorial and axial conformers is known as the "A-value". chemistrysteps.comoregonstate.edu A larger A-value signifies a stronger preference for the equatorial position. The A-value for a hydroxyl group is approximately 2.5-4.0 kJ/mol, while for a large alkylamino group, it would be considerably higher, similar to or greater than that of a tert-butyl group (>20 kJ/mol). cengage.com
Table 2: Predicted Relative Conformational Energies for trans-1,2-Substituted Cyclohexane
| Conformer | Substituent Positions | Key Steric Interactions | Predicted Relative Energy (kJ/mol) | Stability |
|---|---|---|---|---|
| Chair 1 | 1-OH (eq), 2-NHR (eq) | Gauche interaction between substituents | 0 (Reference) | Most Stable |
| Chair 2 | 1-OH (ax), 2-NHR (ax) | 1,3-diaxial (-OH) + 1,3-diaxial (-NHR) | > 25 | Highly Unstable |
Note: R = (Heptan-4-yl). Energy values are illustrative, based on established principles of conformational analysis. The diequatorial conformer is set as the energy minimum. libretexts.org
Computational methods can calculate the energy barriers for interconversion between these conformers (e.g., the energy required for a "ring flip"). This involves identifying the high-energy transition state, which is typically a twist-boat or half-chair conformation.
Application of Computational Ligand-Based Design Principles in Structural Studies for Analogues
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) provides a powerful strategy for discovering and optimizing new active compounds. nih.govnih.gov This approach relies on analyzing a set of molecules known to be active at the target to deduce the structural features required for activity. fiveable.me For analogues of this compound, several LBDD methods could be applied.
Quantitative Structure-Activity Relationships (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves:
Data Set: A series of analogues of the parent molecule would be synthesized and their biological activities measured.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These can include electronic properties (from DFT), steric parameters (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity).
Model Building: Statistical methods are used to create an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov
The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. mdpi.com
Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for biological activity. mdpi.com By analyzing the low-energy conformations of several active analogues, a common pharmacophore model can be generated. This model might include features such as:
A hydrogen bond donor (from the -OH or -NH group).
A hydrogen bond acceptor (the lone pair on the N or O atom).
A hydrophobic/aliphatic feature (the heptyl group and cyclohexane ring).
This pharmacophore model serves as a 3D query to search large databases of chemical compounds, identifying novel molecules that possess the required features and are therefore likely to be active. mdpi.com This strategy, known as scaffold hopping, can lead to the discovery of new chemical classes with the desired biological effect. mdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(Heptan-4-yl)amino]cyclohexan-1-ol with high purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclohexan-1-ol derivatives with amino groups are often prepared by reacting a cyclohexanol precursor (e.g., epoxide or ketone) with heptan-4-amine under controlled heating (e.g., 120–180°C). Column chromatography using methanol/dichloromethane (1–8%) with ammonium hydroxide is effective for purification, as demonstrated in similar syntheses of amino-substituted cyclohexanols . Reaction optimization should include monitoring by TLC or LCMS to track intermediate formation.
Q. How can researchers effectively purify this compound from reaction byproducts?
Methodological Answer: Purification challenges arise from polar byproducts and unreacted amines. A dual-phase approach is recommended:
- Liquid-liquid extraction : Use dichloromethane or ethyl acetate to isolate the product from aqueous residues.
- Column chromatography : Optimize eluent polarity (e.g., gradient elution with 1–8% methanol in DCM + 10% NHOH) to separate the target compound from structurally similar impurities .
- Recrystallization : Test solvents like ethanol/water or cyclohexane/acetone to improve crystalline purity.
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR : H and C NMR can confirm the cyclohexanol backbone and heptan-4-ylamino substituent. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and methylene groups in the heptan chain (δ 1.2–1.4 ppm) .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]) to verify molecular weight.
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in this compound derivatives using crystallographic data?
Methodological Answer: Stereochemical assignments require a combination of techniques:
- X-ray crystallography : Resolve absolute configuration by analyzing heavy-atom positions (e.g., bromine or chlorine substituents in analogs) .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
- Optical rotation : Compare experimental [α] values with literature data for related diastereomers (e.g., trans- vs. cis-cyclohexanol derivatives) .
Q. What strategies are employed to address contradictory in vitro vs. in vivo activity data for cyclohexanol-derived amines?
Methodological Answer: Discrepancies may arise from metabolic instability or solubility issues. Mitigation strategies include:
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Metabolite profiling : Use LC-HRMS to identify degradation products in plasma or liver microsomes.
- Solubility enhancement : Formulate hydrochloride salts, as seen in ambroxol derivatives, to improve aqueous solubility .
Q. How do computational models predict the conformational flexibility of the heptan-4-ylamino substituent in cyclohexanol derivatives?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze rotational barriers of the heptan chain in solvents like water or DMSO.
- Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat cyclohexanol conformers and substituent orientation .
- SAR studies : Correlate substituent length (e.g., butyl vs. heptyl) with biological activity to validate flexibility-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
